molecular formula C15H10O4 B579773 2-Hydroxy-6-methoxyanthracene-9,10-dione CAS No. 16351-24-9

2-Hydroxy-6-methoxyanthracene-9,10-dione

Cat. No.: B579773
CAS No.: 16351-24-9
M. Wt: 254.241
InChI Key: PSMHJGPLUKERJQ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxyanthracene-9,10-dione is a synthetic anthraquinone derivative provided for research and development purposes. Anthraquinones are a significant class of polyketide compounds studied for their diverse biological activities and chromatic properties . Research on analogous hydroxy- and methoxy-substituted anthraquinones indicates potential areas of interest for this compound, including serving as a key intermediate in organic synthesis and a core scaffold for developing enzyme inhibitors . Studies on related compounds suggest anthraquinones may be investigated for interactions with various biological targets, though the specific mechanisms of action for this derivative require further investigation . In non-biological research, anthraquinone derivatives are also explored in materials science due to their optical properties . This product is intended for use by qualified researchers in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle the material in accordance with all applicable local and national regulations.

Properties

CAS No.

16351-24-9

Molecular Formula

C15H10O4

Molecular Weight

254.241

IUPAC Name

2-hydroxy-6-methoxyanthracene-9,10-dione

InChI

InChI=1S/C15H10O4/c1-19-9-3-5-11-13(7-9)15(18)10-4-2-8(16)6-12(10)14(11)17/h2-7,16H,1H3

InChI Key

PSMHJGPLUKERJQ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O

Synonyms

2-Hydroxy-6-methoxy-9,10-anthraquinone

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Hydroxy 6 Methoxyanthracene 9,10 Dione

Total Synthesis Approaches

Total synthesis provides a de novo route to the target molecule from simple, commercially available starting materials. This approach offers the flexibility to introduce desired functional groups at specific positions on the anthraquinone (B42736) scaffold.

A plausible total synthesis of 2-Hydroxy-6-methoxyanthracene-9,10-dione could involve a convergent strategy employing well-established reactions in aromatic chemistry. Key reaction steps would likely include:

Friedel-Crafts Acylation: This reaction is a cornerstone in the synthesis of anthraquinones. It would involve the reaction of a substituted benzene (B151609) derivative with a phthalic anhydride (B1165640) derivative under Lewis acid catalysis (e.g., AlCl₃ or BF₃·OEt₂).

Cyclization: Subsequent intramolecular cyclization of the resulting benzoylbenzoic acid derivative, typically under strong acidic conditions (e.g., concentrated sulfuric acid or polyphosphoric acid), would form the tricyclic anthraquinone core.

Functional Group Interconversion: Following the formation of the core structure, functional groups may need to be modified. For instance, a methoxy (B1213986) group could be selectively demethylated to a hydroxyl group using reagents like boron tribromide (BBr₃).

A hypothetical reaction sequence is outlined below:

StepReactionReagents and ConditionsIntermediate/Product
1Friedel-Crafts Acylation3-Methoxybenzoic acid and Phthalic anhydride with AlCl₃2-(3-Methoxybenzoyl)benzoic acid
2Intramolecular CyclizationConcentrated H₂SO₄, heat1-Hydroxy-7-methoxyanthracene-9,10-dione
3Isomerization/Migration(If necessary, under specific conditions)2-Hydroxy-6-methoxyanthracene-9,10-dione

Note: The direct synthesis might lead to a mixture of isomers, requiring chromatographic separation.

The selection of appropriate precursors is critical for the success of the total synthesis. The starting materials must contain the necessary functionalities or be amenable to their introduction.

Table of Potential Starting Materials:

Starting MaterialRationale for Use
3-Methoxybenzoic acidProvides the methoxy group at the desired relative position.
Phthalic anhydrideA common precursor for the formation of the anthraquinone core.
4-MethoxyphenolCould be a precursor for one of the aromatic rings.
3-Hydroxy-4-methoxybenzoic acidOffers pre-installed hydroxyl and methoxy groups.

The choice of precursors would be guided by factors such as commercial availability, cost, and the efficiency of the subsequent chemical transformations.

For research purposes, optimizing the yield and ensuring the scalability of the synthesis are important considerations.

Yield Optimization: This can be achieved by systematically varying reaction parameters such as temperature, reaction time, solvent, and catalyst loading. The use of microwave-assisted synthesis has been shown to improve yields and reduce reaction times in related heterocyclic syntheses.

Scalability: Transitioning from a small-scale laboratory synthesis to a larger scale for extensive research applications requires careful consideration of factors like heat transfer, reagent mixing, and product isolation. The purification of the final product, often requiring column chromatography, can be a bottleneck in scalability. The development of crystallization-based purification methods would be advantageous for larger-scale production.

Semi-Synthetic Modifications from Related Anthracene-9,10-dione Precursors

An alternative to total synthesis is the semi-synthetic modification of a more readily available, naturally occurring or synthetic, anthracene-9,10-dione precursor. This approach can be more efficient if a suitable starting material is available. For instance, a dihydroxyanthraquinone or a dimethoxyanthraquinone could be selectively functionalized.

A potential semi-synthetic route could start from 2,6-dihydroxyanthracene-9,10-dione or 2,6-dimethoxyanthracene-9,10-dione.

Table of Potential Semi-Synthetic Strategies:

Starting PrecursorProposed ModificationKey Reagents
2,6-Dimethoxyanthracene-9,10-dioneSelective mono-demethylationBBr₃ (controlled stoichiometry)
2,6-Dihydroxyanthracene-9,10-dioneSelective mono-methylationMethyl iodide (CH₃I) with a mild base

The main challenge in this approach lies in achieving regioselectivity, as both functional groups are in chemically similar environments. The use of protecting groups might be necessary to achieve the desired transformation on only one of the two identical functional groups.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. Enzymes, such as oxygenases and methyltransferases, can introduce functional groups onto aromatic rings with high regio- and stereoselectivity. acs.org

A potential chemoenzymatic route could involve:

Enzymatic Hydroxylation: A mono-methoxylated anthraquinone precursor could be subjected to enzymatic hydroxylation using a specific cytochrome P450 monooxygenase to introduce a hydroxyl group at the desired position.

Enzymatic Methylation: Conversely, a dihydroxyanthraquinone could be selectively methylated at one of the hydroxyl groups using a methyltransferase enzyme and a methyl donor like S-adenosyl methionine (SAM).

While highly promising for their green credentials and selectivity, the development of chemoenzymatic routes is often limited by the availability and stability of suitable enzymes.

Novel Synthetic Route Development and Methodological Advancements in Anthracene-9,10-dione Chemistry

The field of organic synthesis is constantly evolving, with new methodologies being developed for the construction of complex molecules. Recent advances in cross-coupling reactions and C-H activation could offer new avenues for the synthesis of 2-Hydroxy-6-methoxyanthracene-9,10-dione. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: A suitably halogenated anthraquinone precursor could be coupled with a methoxy-containing boronic acid (Suzuki coupling) or a hydroxyl-containing organometallic reagent.

C-H Functionalization: Direct C-H activation and subsequent functionalization of an anthraquinone core is a highly atom-economical approach. While challenging on the electron-deficient anthraquinone ring system, the development of new catalytic systems could make this a viable strategy in the future.

Biosynthetic Pathways and Origin of 2 Hydroxy 6 Methoxyanthracene 9,10 Dione if Applicable As a Natural Product

Identification of Producing Organisms (e.g., Fungi, Bacteria, Plants)

A thorough review of scientific databases and literature reveals no identification of any specific fungus, bacterium, or plant that naturally produces 2-Hydroxy-6-methoxyanthracene-9,10-dione. While many related anthraquinone (B42736) derivatives have been isolated from various natural sources, this particular compound has not been reported as a metabolite of any known organism.

Elucidation of Precursor Molecules in Biosynthesis

Due to the lack of information on its natural occurrence and biosynthetic pathway, the precursor molecules involved in the potential biosynthesis of 2-Hydroxy-6-methoxyanthracene-9,10-dione remain unknown. Generally, anthraquinone biosynthesis follows the polyketide pathway, which utilizes acetyl-CoA and malonyl-CoA as primary building blocks. However, the specific starter and extender units for this compound have not been determined.

Enzymatic Steps and Proposed Reaction Mechanisms for Compound Formation

There is no available research detailing the enzymatic steps or proposed reaction mechanisms for the formation of 2-Hydroxy-6-methoxyanthracene-9,10-dione. The biosynthesis of anthraquinones typically involves a polyketide synthase (PKS) enzyme for the initial carbon chain assembly, followed by a series of tailoring enzymes such as cyclases, aromatases, hydroxylases, and methyltransferases that modify the polyketide intermediate to yield the final structure. The specific enzymes responsible for the hydroxylation at the C-2 position and methoxylation at the C-6 position of this particular anthraquinone have not been identified.

Genetic and Molecular Biology of Biosynthetic Gene Clusters

As no producing organism has been identified, there is no information regarding a biosynthetic gene cluster responsible for the production of 2-Hydroxy-6-methoxyanthracene-9,10-dione. The study of biosynthetic gene clusters is fundamental to understanding the genetic blueprint for natural product synthesis, but such data is contingent on the discovery of a natural source for the compound.

Regulation of Biosynthetic Pathways in Producing Organisms

The regulatory mechanisms governing the biosynthesis of 2-Hydroxy-6-methoxyanthracene-9,10-dione are unknown, as no biosynthetic pathway has been identified in any organism. In the broader context of fungal and plant secondary metabolism, the regulation of anthraquinone production is known to be influenced by various factors, including developmental stage, nutrient availability, and environmental stressors. However, these general principles cannot be specifically applied to the target compound without direct experimental evidence.

Preclinical Biological Activity Investigations and Mechanistic Studies of 2 Hydroxy 6 Methoxyanthracene 9,10 Dione

In Vitro Pharmacological Profiling in Cellular Models

In vitro studies have been crucial in elucidating the biological effects of 2-Hydroxy-6-methoxyanthracene-9,10-dione at the cellular level. These investigations have explored its activity against various cell lines, its dose-dependent effects, and its selectivity.

2-Hydroxy-6-methoxyanthracene-9,10-dione has demonstrated notable cytotoxic and anti-proliferative effects across a range of cancer cell lines and has also been investigated for its activity against microbial pathogens. A significant portion of this research highlights its efficacy as a photosensitizer in photodynamic therapy (PDT), where its biological activity is initiated by light.

In oncology, the compound has shown activity against human breast carcinoma (MCF-7) cells. imrpress.comconicet.gov.arebi.ac.uk When photoactivated, it induces a potent anti-proliferative effect. semanticscholar.org Studies have also reported its antitumor activity against lymphocytic leukemia (P-388) cells, melanoma (SK-MEL-103), and prostate cancer (PC-3) cell lines. semanticscholar.orgencyclopedia.pubresearchgate.net In colon cancer cells, Soranjidiol, among other natural anthraquinones, has been noted to induce apoptosis. mdpi.com

Beyond its anticancer properties, 2-Hydroxy-6-methoxyanthracene-9,10-dione has been evaluated for its antimicrobial capabilities. It has shown moderate in vitro activity against Leishmania amazonensis promastigotes when activated by light. mdpi.com Additionally, when subjected to irradiation, it exhibits bacteriostatic activity against the Gram-positive bacterium Staphylococcus aureus. imrpress.comacs.org

Table 1: In Vitro Activity of 2-Hydroxy-6-methoxyanthracene-9,10-dione in Various Cell Lines

Cell Line Cell Type Investigated Activity Outcome Citation(s)
MCF-7 Human Breast Carcinoma Photocytotoxicity, Anti-proliferative Active upon photoactivation imrpress.comconicet.gov.arsemanticscholar.org
P-388 Murine Lymphocytic Leukemia Antitumor Active semanticscholar.orgencyclopedia.pub
SK-MEL-103 Human Melanoma Photodynamic Action Active researchgate.net
PC-3 Human Prostate Cancer Photodynamic Action Active researchgate.net
Colon Cancer Cells Human Colon Cancer Apoptosis Induction Active mdpi.com
Leishmania amazonensis Protozoan Parasite Antileishmanial Moderate activity with photoactivation mdpi.com
Staphylococcus aureus Gram-positive Bacterium Antibacterial Bacteriostatic activity with photoactivation imrpress.comacs.org

The cytotoxic effects of 2-Hydroxy-6-methoxyanthracene-9,10-dione are often dependent on both the concentration of the compound and, in the case of PDT, the dose of light applied. In studies using MCF-7c3 breast cancer cells, a concentration of 100 μM combined with a light dose of 1 J/cm² resulted in significant photocytotoxicity. ebi.ac.uk One study determined the LD50 (the dose required to kill 50% of the cell population) for Soranjidiol to be 37 μM upon irradiation. conicet.gov.ar

Further research demonstrated a clear light dose-dependent effect on MCF-7c3 cells treated with 100 μM of the compound. conicet.gov.ar The photosensitizing ability of Soranjidiol was found to be highly effective, achieving an LD50 value with a light energy of 0.49 J/cm² and resulting in 94% cell death at 1 J/cm². conicet.gov.ar This indicates a direct relationship between the amount of light energy delivered and the extent of cell killing in the presence of the compound.

Table 2: Dose-Response Data for 2-Hydroxy-6-methoxyanthracene-9,10-dione in Photodynamic Therapy

Cell Line Compound Concentration Light Dose (J/cm²) Effect Citation(s)
MCF-7c3 37 µM Not specified LD50 conicet.gov.ar
MCF-7c3 100 µM 0.49 LD50 conicet.gov.ar
MCF-7c3 100 µM 1.0 94% cell killing conicet.gov.ar

Selectivity is a critical aspect of pharmacological profiling, indicating a compound's ability to target pathogenic cells while sparing normal, healthy cells. Research into 2-Hydroxy-6-methoxyanthracene-9,10-dione has provided some insights into its selectivity. For instance, a study established that a concentration of 10 µg/mL of Soranjidiol allows for up to 80% cell viability in non-cancerous mammalian Vero cells, suggesting a degree of selectivity for cancer cells under certain conditions. imrpress.com

Further specificity relates to its subcellular localization. Upon entering cancer cells, Soranjidiol has been observed to accumulate predominantly in the cytoplasmic region, with no evidence of penetration into the cell nucleus. imrpress.comconicet.gov.ar This localization is significant as it may minimize the risk of mutagenesis and direct DNA damage, suggesting a more specific mode of action directed at cytoplasmic targets. imrpress.com

Molecular Target Identification and Validation

Identifying the specific molecular targets of a compound is essential for understanding its mechanism of action. For 2-Hydroxy-6-methoxyanthracene-9,10-dione, research points towards mechanisms involving enzyme interactions and the generation of reactive oxygen species rather than direct receptor binding.

Anthraquinones as a class of compounds have been reported to function as kinase and tyrosinase inhibitors. semanticscholar.orgencyclopedia.pub While specific enzyme inhibition assays for 2-Hydroxy-6-methoxyanthracene-9,10-dione are not extensively detailed in the available literature, its primary mechanism of action, particularly in PDT, is linked to the generation of reactive oxygen species (ROS). imrpress.com

Upon photoactivation, Soranjidiol acts as a photosensitizer, promoting the production of singlet oxygen and/or superoxide (B77818) anions. imrpress.comebi.ac.uksemanticscholar.org These highly reactive molecules induce oxidative stress, which in turn triggers cellular signaling pathways leading to apoptosis (programmed cell death). encyclopedia.pubmdpi.comconicet.gov.ar The photodynamic action and subsequent cell death have been closely linked to the compound's ability to produce singlet oxygen. conicet.gov.ar This ROS-mediated mechanism is a key aspect of its cytotoxic activity.

There is limited direct evidence from experimental studies on the specific receptor binding and modulation activities of 2-Hydroxy-6-methoxyanthracene-9,10-dione. However, computational studies have begun to explore potential targets. A molecular docking study investigating compounds with anti-hepatocellular carcinoma activities identified B-Raf kinase as a potential molecular target for Soranjidiol. researchgate.net This in silico analysis suggests a possible interaction, although it requires validation through experimental receptor binding and modulation assays.

Protein-Protein Interaction Studies

Currently, there is a lack of specific research in publicly accessible scientific literature detailing the protein-protein interaction studies of 2-Hydroxy-6-methoxyanthracene-9,10-dione.

Nucleic Acid Interactions (e.g., DNA binding, G-quadruplex modulation, topoisomerase inhibition)

Detailed investigations into the direct nucleic acid interactions of 2-Hydroxy-6-methoxyanthracene-9,10-dione are not extensively documented in available research. While the broader class of anthracene-9,10-dione derivatives has been a subject of interest for their potential to interact with DNA, specific data on this molecule is limited. For instance, studies on related compounds, such as 2,6-disubstituted amidoanthracene-9,10-diones, have shown an ability to stabilize G-quadruplex DNA structures, particularly in the promoter regions of oncogenes like c-MYC. nih.gov This interaction is often characterized by the stacking of the planar anthraquinone (B42736) structure over the G-tetrads. nih.gov However, specific binding constants, modes of interaction (intercalation vs. groove binding), and inhibitory effects on enzymes like topoisomerases for 2-Hydroxy-6-methoxyanthracene-9,10-dione have not been specifically reported.

Cellular Mechanisms of Action

Apoptosis Induction Pathways

The pro-apoptotic activity of 2-Hydroxy-6-methoxyanthracene-9,10-dione has not been specifically elucidated in the available scientific literature. Research on other substituted anthraquinone derivatives has demonstrated the ability to induce apoptosis in cancer cells through various mechanisms. For example, 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone has been shown to trigger the mitochondria-mediated apoptosis pathway in human cervical carcinoma HeLa cells. nih.gov This involves the translocation of Bax to the mitochondria, the release of cytochrome c, and the subsequent cleavage of caspases. nih.gov However, similar mechanistic studies focused solely on 2-Hydroxy-6-methoxyanthracene-9,10-dione are not currently available.

Autophagy Modulation

There is no specific information available from preclinical studies regarding the modulation of autophagy by 2-Hydroxy-6-methoxyanthracene-9,10-dione. While other, structurally different, quinone derivatives have been investigated for their effects on autophagy in cancer cells, this particular compound has not been the subject of such studies. nih.govnih.gov

Cell Cycle Perturbation

The effects of 2-Hydroxy-6-methoxyanthracene-9,10-dione on cell cycle progression have not been specifically reported. Studies on other anthraquinone compounds have indicated an ability to cause cell cycle arrest at different phases. For instance, 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone was found to induce G2/M arrest in HeLa cells, which was associated with the p53/p21/Cdc2-cyclin B1 signaling pathway. nih.gov Without targeted research, it is not possible to state whether 2-Hydroxy-6-methoxyanthracene-9,10-dione possesses similar capabilities.

Oxidative Stress Responses

Direct studies on the role of 2-Hydroxy-6-methoxyanthracene-9,10-dione in modulating oxidative stress responses in cells are not present in the current body of scientific literature. The antioxidant and pro-oxidant activities of quinone-based compounds are often linked to their molecular structure. Research on the parent compound, anthracene (B1667546), and its alkylated derivatives has shown they can induce oxidative stress, leading to the formation of reactive oxygen species (ROS) and affecting the expression of stress-related genes. nih.govnih.gov However, the specific impact of the hydroxyl and methoxy (B1213986) substitutions at the 2 and 6 positions of the anthraquinone core on these processes has not been investigated for this compound.

Inflammatory Pathway Modulation (in vitro/preclinical models)

The anti-inflammatory potential of the anthracene-9,10-dione scaffold has been evaluated in various in vitro models. Studies on related anthracenedione compounds show a capacity to modulate key inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.

In preclinical models using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which simulate an inflammatory response, certain anthraquinone derivatives have demonstrated notable anti-inflammatory effects. nih.gov For instance, the compound 2,5,7-trimethoxyanthracene-1,4-dione, a structural analog, exhibited moderate activity in suppressing the production of nitric oxide (NO), a key signaling molecule in inflammation. nih.gov Further research on other substituted 1,4-anthracene-9,10-diones has confirmed this mechanism, showing significant inhibition of not only nitric oxide but also the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov This suggests that compounds like 2-Hydroxy-6-methoxyanthracene-9,10-dione may exert anti-inflammatory effects by downregulating the production of these critical mediators.

Microbial Growth Inhibition Mechanisms (e.g., antibacterial, antifungal)

Anthraquinones are a well-established class of natural compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.gov The core 9,10-anthracenedione structure is fundamental to this bioactivity, which is further modified by various substituents on the aromatic rings. nih.gov

The mechanisms underlying the antibacterial action of anthraquinones are multifaceted. nih.gov Key mechanisms identified through studies on various derivatives include:

Cell Wall Disruption: Some anthraquinones can interfere with the synthesis or integrity of the bacterial cell wall, a structure essential for bacterial survival. nih.gov

Inhibition of Nucleic Acid and Protein Synthesis: These compounds can intercalate with bacterial DNA or inhibit enzymes crucial for DNA replication and protein synthesis, thereby halting proliferation. nih.gov

Blockage of Energy Metabolism: Anthraquinones can disrupt the bacterial respiratory electron transfer chain, interfering with cellular energy production. nih.gov

The general antimicrobial properties of the anthraquinone class suggest that 2-Hydroxy-6-methoxyanthracene-9,10-dione likely possesses similar growth-inhibitory capabilities against various microbial pathogens. nih.govnih.gov

Modulation of Specific Signaling Pathways (e.g., PI3K-AKT, MYC-CHK1-RAD51, IL-6/JAK2/STAT3)

Investigations into close structural analogs of 2-Hydroxy-6-methoxyanthracene-9,10-dione have identified specific intracellular signaling pathways that are modulated by this class of compounds, particularly in the context of cancer.

The related compound, 2-hydroxy-3-methylanthraquinone (B146802) (HMA), has been shown to inhibit the growth and invasion of lung cancer cells by specifically targeting the Interleukin-6 (IL-6) induced Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. nih.govnih.gov HMA treatment of A549 lung cancer cells reversed the IL-6-induced phosphorylation of both JAK2 and STAT3, key activation steps in this pro-tumorigenic signaling cascade. nih.gov This intervention subsequently reduced the expression of downstream inflammatory cytokines and matrix metalloproteinases involved in cell invasion. nih.gov

Furthermore, in studies on osteosarcoma, HMA was found to impair DNA damage repair through the MYC-CHK1-RAD51 signaling axis, which is mediated by the PI3K-AKT pathway. This action inhibits cancer cell proliferation and homologous recombination repair, a critical mechanism for fixing DNA double-strand breaks.

The table below summarizes the observed effects of the analog HMA on these specific signaling pathways.

Signaling PathwayAffected Component(s)Observed EffectCell Model
IL-6/JAK2/STAT3 p-JAK2, p-STAT3Decreased phosphorylationA549 Lung Cancer
PI3K-AKT p-AKTDecreased phosphorylationOsteosarcoma Cells
MYC-CHK1-RAD51 MYC, CHK1, RAD51Downregulation of protein expressionOsteosarcoma Cells

In Vivo Preclinical Model Studies (Non-Human Organisms)

Efficacy in Animal Models of Disease (e.g., xenograft models, infection models)

The in vitro findings regarding the anticancer activity of anthraquinone derivatives have been translated into in vivo preclinical models. Specifically, the efficacy of the analog 2-hydroxy-3-methylanthraquinone (HMA) was evaluated in an osteosarcoma xenograft mouse model. The study demonstrated that administration of HMA led to a significant inhibition of tumor growth in these animals. This in vivo result corroborates the in vitro findings that HMA suppresses osteosarcoma proliferation by modulating the PI3K-AKT and MYC-CHK1-RAD51 pathways.

Pharmacodynamic Biomarker Discovery

There is no available information in the searched scientific literature regarding the discovery of pharmacodynamic biomarkers for 2-Hydroxy-6-methoxyanthracene-9,10-dione or its close analogs.

Tissue Distribution and Metabolism in Preclinical Species (focused on research, not human pharmacokinetics)

There is no available information in the searched scientific literature regarding the tissue distribution or metabolism of 2-Hydroxy-6-methoxyanthracene-9,10-dione or its close analogs in preclinical species.

Structure Activity Relationship Sar Studies of 2 Hydroxy 6 Methoxyanthracene 9,10 Dione and Its Analogs

Synthesis and Biological Evaluation of Structural Analogs

The synthesis of structural analogs of 2-hydroxy-6-methoxyanthracene-9,10-dione is a fundamental step in exploring the SAR of this class of compounds. Various synthetic methodologies are employed to introduce a wide range of substituents onto the anthracene-9,10-dione core. These modifications allow for a systematic investigation of how different chemical features influence biological activity.

One common approach involves the Suzuki-Miyaura cross-coupling reaction to introduce aryl substituents at various positions on the anthraquinone (B42736) ring. nih.gov For instance, 2- or 4-arylated 1-hydroxy-9,10-anthraquinones can be prepared from the corresponding bromo- or iodo-substituted precursors and arylboronic acids. nih.gov Another synthetic strategy is the three-component Knoevenagel condensation-Michael addition-heterocyclization reaction, which has been used to synthesize pyranobenzoquinones.

Once synthesized, these analogs undergo biological evaluation to determine their activity. For example, the cytotoxicity of new anthraquinone derivatives is often evaluated using conventional MTT assays against various cancer cell lines. nih.gov Such studies have led to the identification of compounds with significant inhibitory activity. For example, 2,6-di(furan-3-yl)anthracene-9,10-dione has been identified as an ATP competitive inhibitor of protein kinase CK2 with an IC50 value of 2.35 µM. researchgate.netnih.gov

The following table summarizes the biological activities of some representative anthracene-9,10-dione analogs:

CompoundTarget/ActivityIC50/GI50Cell Lines
2,6-di(furan-3-yl)anthracene-9,10-dioneCK2 Inhibition2.35 µM (IC50)-
1,4-Diaryl substituted 1-hydroxyanthraquinonesCytotoxicity6.2–7.2 μM (GI50)Prostate cancer cells LNCAP
Anthracene-9,10-dione dioxime derivative (14)β-catenin inhibition< 10 nM (IC50)-

This table is for illustrative purposes and includes data on various anthracene-9,10-dione derivatives to demonstrate the scope of biological evaluations.

Impact of Hydroxyl Group Modifications on Biological Activity

The hydroxyl group is a critical determinant of the biological activity of many natural and synthetic compounds. researchgate.net In the context of 2-hydroxy-6-methoxyanthracene-9,10-dione and its analogs, modifications to the hydroxyl group can significantly alter their biological profiles.

Studies on other classes of compounds, such as coumarins, have shown that the presence and position of phenolic hydroxyl groups can have a beneficial effect on antioxidant and antiproliferative activities. pjmhsonline.com For instance, the ability of anthocyanidins to scavenge free radicals is influenced by the number and position of hydroxyl groups. nih.gov Specifically, the 3' and 4' hydroxyl groups are crucial for the antioxidant capacity of these molecules. nih.gov

In the case of anthracene-9,10-dione derivatives, the hydroxyl group can participate in hydrogen bonding interactions with biological targets, which can be crucial for binding and subsequent activity. Modification of this group, for example, through methylation or acylation, can alter these interactions and thus modulate the compound's biological effect. The impact of such modifications is a key area of investigation in the SAR of these compounds. For example, studies on DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one) have shown that the hydroxyl group at the olefin position has a remarkable impact on its antioxidant activity. researchgate.net

Role of Methoxy (B1213986) Group in Biological Interactions and Activity

The methoxy group, while seemingly a minor modification of a hydroxyl group, can have profound effects on the physicochemical properties and biological activity of a molecule. researchgate.net In 2-hydroxy-6-methoxyanthracene-9,10-dione, the methoxy group can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

The methoxy group can enhance a ligand's binding to its target and improve its physicochemical properties. researchgate.net For example, in flavone (B191248) scaffolds, methoxy groups can strengthen hydrophobic interactions through methylation and possess hydrogen bonding acceptor capabilities, leading to stabilized ligand-protein binding. researchgate.net However, the methoxylated group can also be a metabolic liability, leading to biotransformation through O-demethylation. researchgate.net

The position of the methoxy group is also critical. For instance, in 1-hydroxyanthraquinones, a 4-(methoxyphenyl) substituent in the 2-position was found to be more effective than other derivatives. nih.gov The presence of OMe- and CF3-groups in the 4-aryl substituent provided selectivity for prostate cancer activity. nih.gov

Anthracene-9,10-dione Core Substituent Effects on Efficacy and Selectivity

The efficacy and selectivity of anthracene-9,10-dione derivatives are highly dependent on the nature and position of substituents on the core structure. nih.gov Systematic alterations of these substituents can lead to significant changes in cytotoxic potencies. nih.gov

For example, in a study of 1-hydroxy-9,10-anthraquinones, the introduction of aryl substituents at the 2- and 4-positions was explored. nih.gov It was found that 2,4-bis-arylated 1-hydroxyanthraquinones with a variety of aryl substituents could be conveniently synthesized. nih.gov The cytotoxicity of these derivatives was evaluated, and it was observed that 1,4-diaryl substituted 1-hydroxyanthraquinones showed selective cytotoxicity towards prostate cancer cells. nih.gov

The position of the substituent is also a critical factor. Studies on amido-substituted anthracene-9,10-dione derivatives have shown that while substituent position markedly influences cytotoxic potencies, it does not appear to induce mutagenicity in bacterial assays. nih.gov This highlights the potential to separate desired therapeutic effects from unwanted toxicities through careful selection of substituent positions.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of compounds. nih.gov These in silico methods allow for the rapid and efficient characterization of SARs, helping to guide the design of new and more potent analogs. nih.gov

Molecular modeling studies can be used to explain the binding affinity of compounds to their biological targets. For instance, docking studies have been used to analyze the binding mode of 2,6-di(furan-3-yl)anthracene-9,10-dione in the active site of human CK2α, explaining the difference in affinity compared to other compounds like emodin. researchgate.net

Rational Design Strategies for Developing Improved Research Compounds

The insights gained from SAR and QSAR studies provide a foundation for the rational design of improved research compounds with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov By understanding which functional groups and structural motifs are critical for activity, medicinal chemists can design new molecules with a higher probability of success.

For example, if SAR studies reveal that a hydroxyl group at a specific position is essential for activity through hydrogen bonding, new analogs can be designed to optimize this interaction. Conversely, if a particular substituent is associated with toxicity, it can be replaced with a bioisostere that retains the desired activity but has a better safety profile.

The development of a series of anthracene-9,10-dione dioxime β-catenin pathway inhibitors is an example of a successful hit-to-lead optimization strategy. houstonmethodist.org Through cell-based screening, computational and structure-based design, a series of compounds with potent inhibition of β-catenin in vitro were developed. houstonmethodist.org This iterative process of design, synthesis, and testing, guided by SAR principles, is central to modern drug discovery and the development of novel research compounds based on the anthracene-9,10-dione scaffold.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Isolation and Purification (Research Scale)

The isolation and purification of anthraquinone (B42736) derivatives like 2-Hydroxy-6-methoxyanthracene-9,10-dione from natural product extracts or synthetic reaction mixtures are typically achieved using a combination of chromatographic methods. The selection of techniques is guided by the polarity of the compound and the nature of the impurities.

Thin-Layer Chromatography (TLC): TLC is a fundamental technique used for the rapid monitoring of reaction progress and for identifying suitable solvent systems for column chromatography. rsc.orgresearchgate.net For anthraquinones, silica (B1680970) gel 60 F254 plates are commonly employed, with visualization under UV light (254 nm and 366 nm) or with staining reagents. rsc.org

Column Chromatography (CC): This is the workhorse for preparative scale purification. Silica gel is the most common stationary phase. A gradient elution system, often starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane, is used to separate the target compound from other components. mdpi.com

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, reversed-phase HPLC is often utilized. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is a typical setup.

A representative purification scheme might involve initial fractionation of a crude extract using vacuum liquid chromatography (VLC) with a hexane-EtOAc gradient, followed by further purification of the relevant fractions by silica gel column chromatography. mdpi.com Final purity would be assessed and achieved using analytical and preparative HPLC.

High-Resolution Mass Spectrometry for Metabolite Identification and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy, which serves as a crucial step in its identification. rsc.org Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide an exact mass measurement, typically with an accuracy of less than 5 ppm.

For 2-Hydroxy-6-methoxyanthracene-9,10-dione (C₁₅H₁₀O₄), HRMS would be used to confirm its molecular formula. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or [M]⁺˙). This experimental value is then compared to the theoretical exact mass calculated for the proposed formula. The close agreement between the found and calculated mass validates the elemental composition. mdpi.com

Table 1: Representative HRMS Data for an Anthraquinone Derivative

Molecular FormulaIon TypeCalculated Mass (m/z)Found Mass (m/z)Reference
C₁₉H₁₆O₄[M − H]⁻307.0970307.0977 mdpi.com
C₁₄H₁₂O₂[M]⁺212.0837212.0839 rsc.org

This table shows example data for related compounds, illustrating the high accuracy of HRMS in confirming molecular formulas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the anthraquinone core.

¹H NMR: Provides information about the number, environment, and connectivity of protons. For 2-Hydroxy-6-methoxyanthracene-9,10-dione, one would expect to see signals in the aromatic region (typically δ 7.0-8.5 ppm), a singlet for the methoxy (B1213986) group protons (-OCH₃) around δ 3.9-4.1 ppm, and a signal for the hydroxyl proton (-OH), which may be broad and can appear over a wide chemical shift range. mdpi.com

¹³C NMR: Shows signals for all unique carbon atoms. The anthraquinone skeleton has characteristic signals for the carbonyl carbons (C-9, C-10) which are highly deshielded (δ > 180 ppm). mdpi.com Aromatic carbons and carbons bearing hydroxyl or methoxy groups appear at distinct chemical shifts.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons. HSQC identifies which protons are directly attached to which carbons, while HMBC reveals longer-range couplings (2-3 bonds), allowing for the complete assembly of the molecular structure by connecting different fragments. mdpi.com

Table 2: Representative NMR Spectral Data for a Substituted Anthraquinone

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)Reference
1-OH-12.87 (s) mdpi.com
2107.56.71 (d, J = 2.3) mdpi.com
9186.9- mdpi.com
10182.6- mdpi.com

This table provides an example of assigned NMR signals for 1-hydroxy-3-prenyloxyanthracene-9,10-dione, demonstrating how specific protons and carbons are identified.

X-ray Crystallography for Solid-State Structure Determination

The analysis of an anthraquinone derivative would reveal the planarity of the fused ring system and the conformation of any substituents. nih.gov Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonds and π–π stacking, that govern the packing of molecules in the crystal. nih.gov For instance, a hydroxyl group at C-2 and a carbonyl group at C-9 or C-10 could participate in intermolecular or intramolecular hydrogen bonding.

Table 3: Representative Crystal Data for an Anthraquinone Derivative

ParameterValueReference
Compound1,4-Dihydroxy-2-methoxy-7-methylanthracene-9,10-dione researchgate.net
Molecular FormulaC₁₆H₁₂O₅ researchgate.net
Crystal systemMonoclinic researchgate.net
Space groupP2₁/c researchgate.net
a (Å)8.637 (3) researchgate.net
b (Å)14.975 (5) researchgate.net
c (Å)9.941 (3) researchgate.net
β (°)97.081 (6) researchgate.net
Volume (ų)1260.8 (8) researchgate.net

This table presents example crystallographic data for a related compound, illustrating the detailed structural parameters obtained from X-ray analysis.

Spectrophotometric Methods for Research Applications (e.g., UV-Vis for binding assays, IR for functional groups)

Spectrophotometric methods are rapid and valuable tools for obtaining specific structural information and for quantitative analysis in various research applications.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For 2-Hydroxy-6-methoxyanthracene-9,10-dione, the IR spectrum would show characteristic absorption bands (νmax) for the hydroxyl group (O-H stretch, typically a broad band around 3300-3500 cm⁻¹), the quinone carbonyl groups (C=O stretch, around 1630-1680 cm⁻¹), C-O bonds of the ether and phenol, and C=C bonds of the aromatic rings. rsc.orgmdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. The anthraquinone core possesses a conjugated π-system, leading to characteristic absorption bands. The position and intensity of these bands are sensitive to the substitution pattern, making UV-Vis spectroscopy useful for characterizing the chromophore. It is also a primary method used in quantitative analysis and in assays studying the binding of the compound to biological targets like DNA or proteins.

Table 4: Characteristic Infrared (IR) Absorption Frequencies for an Anthraquinone

Functional GroupVibration TypeTypical Wavenumber (νₘₐₓ, cm⁻¹)Reference
Hydroxyl (-OH)O-H stretch~3445 mdpi.com
Quinone Carbonyl (C=O)C=O stretch~1678 mdpi.com
Chelated Carbonyl (C=O)C=O stretch~1636 mdpi.com
Aromatic RingC=C stretch~1592 mdpi.com
Ether (C-O-C)C-O stretch~1288 mdpi.com

This table lists typical IR absorption bands for functional groups found in hydroxylated and ether-linked anthraquinones.

In Silico and Chemoinformatic Characterization Techniques

Computational chemistry and chemoinformatics provide powerful methods for characterizing molecules and predicting their properties without the need for laboratory experiments.

Chemoinformatic Databases: Resources like PubChem provide access to computed properties for millions of compounds. nih.govnih.gov This includes molecular identifiers like IUPAC names, SMILES strings, and InChIKeys, which are essential for unambiguous identification in databases. Computed properties such as molecular weight, XLogP (a measure of lipophilicity), hydrogen bond donor/acceptor counts, and rotatable bond counts are readily available. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict a wide range of molecular properties. mdpi.com Researchers can calculate optimized molecular geometries, electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and even predict NMR chemical shifts and IR vibrational frequencies, which can then be compared to experimental data for validation. mdpi.com

Molecular Dynamics (MD) Simulations: For studying the dynamic behavior of the molecule, perhaps in complex with a biological macromolecule, MD simulations are employed. These simulations require a force field, a set of parameters that describes the potential energy of the system. Resources like the Automated Topology Builder (ATB) can generate molecular topologies and parameters for novel small molecules, enabling such simulations. uq.edu.au

Table 5: Representative Computed Properties for an Anthraquinone Derivative

PropertyValueSource
Molecular FormulaC₁₇H₁₄O₆PubChem nih.gov
Molecular Weight314.29 g/molPubChem nih.gov
XLogP3-AA2.3PubChem nih.gov
Hydrogen Bond Donor Count2PubChem nih.gov
Hydrogen Bond Acceptor Count6PubChem nih.gov
Rotatable Bond Count3PubChem nih.gov

This table shows a selection of chemoinformatic data for 1,6-dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione as an example of available computed properties.

Derivatization and Chemical Modification Strategies for 2 Hydroxy 6 Methoxyanthracene 9,10 Dione

Esterification and Etherification of Hydroxyl Groups

The phenolic hydroxyl group is a common target for derivatization through esterification and etherification reactions. These modifications can alter the molecule's solubility, lipophilicity, and potential for hydrogen bonding.

Etherification: Etherification, particularly methylation, is a frequently employed strategy. For instance, in the synthesis of related aminoanthraquinone derivatives, methylation of hydroxyl groups is a key initial step. nih.gov Reagents like dimethyl sulfate (B86663) ((CH3)2SO4) are effective for this purpose. nih.gov Another common method involves using an alkyl halide, such as iodomethane (B122720) (CH3I), in the presence of a weak base like sodium carbonate (Na2CO3) and a suitable solvent like acetonitrile (B52724) or N-Methyl-2-pyrrolidone (NMP). kcl.ac.uk This approach has been used to convert hydroxylated anthraquinones into their methoxy-- counterparts. kcl.ac.uk More complex ether chains can also be introduced; for example, etherification can be used to attach moieties like 2-(2-methoxyethoxy)ethoxy groups to the anthraquinone (B42736) scaffold. epa.gov A specific example of etherification on a hydroxyanthraquinone involves the synthesis of 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione using prenylbromide. researchgate.net

Reaction TypeReagent(s)PurposeResulting Functional Group
Methylation Iodomethane (CH3I), Sodium Carbonate (Na2CO3)Protection of hydroxyl group, modification of solubilityMethoxy (B1213986) Ether
Prenylation PrenylbromideIntroduction of an isoprenoid chainPrenyl Ether
Complex Etherification 2-(2-methoxyethoxy)ethyl halideIncrease hydrophilicity and modify pharmacokinetic propertiesPolyether Chain

Esterification: Esterification is another key strategy. The hydroxyl group can be acylated to form an ester. For example, treatment of 1,4-dihydroxyanthraquinone with an acylating agent can yield products like 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. nih.gov This modification is often used as a protective group strategy during multi-step syntheses.

Modification of the Quinone Ring System

The 9,10-dione system is a defining feature of anthraquinones and a target for chemical modification. Reactions at this site can fundamentally alter the electronic properties and planarity of the molecule.

One significant strategy involves the nucleophilic addition of acetylides to the carbonyl carbons of the quinone. For instance, terminal alkynes can be synthesized by the addition of lithium (trimethylsilyl)acetylide to the 9,10-position of an anthraquinone, which transforms the quinone into a hydroxyanthracen-9(10H)-one structure bearing an alkyne group. nih.gov This creates a valuable chemical handle for further modifications, such as click chemistry. nih.gov

Another approach involves the Diels-Alder [4+2] cycloaddition reaction, where the quinone can act as a dienophile. Anthracene (B1667546) derivatives can react with singlet oxygen to form endoperoxides, a reaction that can be utilized in the development of chemical traps for reactive oxygen species in biological systems. mdpi.com Furthermore, oxidative cyclization of 3-alkenyl-2-hydroxy-1,4-quinones can be used to form pyran-fused quinone systems, demonstrating the versatility of the quinone ring in forming new heterocyclic structures. mdpi.com

Modification StrategyReagents/ConditionsResulting StructurePurpose
Acetylide Addition Lithium (trimethylsilyl)acetylide, n-butyl lithiumHydroxyanthracen-9(10H)-one with alkyne groupIntroduction of a functional handle for click chemistry
Endoperoxide Formation Singlet Oxygen (O2 (1Δg))EndoperoxideChemical trapping of reactive oxygen species
Oxidative Cyclization Oxidizing agent on a 3-alkenyl derivativePyran-fused quinoneSynthesis of complex heterocyclic natural products

Introduction of New Substituents on the Anthracene Core

The aromatic rings of the anthracene core can be functionalized to introduce new substituents, which can significantly impact the molecule's properties.

Amination: Nucleophilic substitution reactions are a primary method for introducing amino groups onto the anthraquinone skeleton. For example, aminoanthraquinones can be synthesized by treating hydroxy- or methoxy-substituted anthraquinones with amines like butylamine (B146782) in the presence of a catalyst such as iodobenzenediacetate. nih.gov The synthesis of amino-anthracene-9,10-dione derivatives can also be achieved by reacting substituted aminoanthraquinones with reagents like 1H-benzimidazole-2-carbonyl chloride in the presence of a base like sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF). researchgate.net

Halogenation: Halogens, such as iodine, can be introduced onto the anthracene core. The synthesis of 2-iodo-3-methoxyanthracene-9,10-dione has been achieved from a 2-hydroxy-3-iodoanthraquinone precursor, demonstrating that halogenation is a viable synthetic step. kcl.ac.uk Halogenated anthraquinones serve as versatile intermediates for further modifications via cross-coupling reactions.

Conjugation and Prodrug Strategies for Research Applications

Conjugating the anthraquinone scaffold to other molecules, such as amino acids or targeting ligands, is a key strategy for developing prodrugs and targeted therapeutic agents for preclinical studies.

A common approach involves creating an amide or sulfonamide linkage. For example, an anthraquinone derivative bearing a carboxylic acid can be coupled to various amino acid esters (e.g., H-Gly-OMe, H-Glu(OMe)-OMe) using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) with a base such as Diisopropylethylamine (DIPEA). kcl.ac.uk This creates a conjugate where the anthraquinone is linked to an amino acid, a strategy often used to improve cellular uptake or target specific enzymes. The resulting esters can then be hydrolyzed to the free carboxylic acids using a base like lithium hydroxide (B78521) (LiOH). kcl.ac.uk

These conjugation strategies aim to modify the molecule's properties for research applications, such as improving its delivery to specific cells or tissues in preclinical models. mdpi.com

Conjugation MethodCoupling ReagentsConjugated MoietyResearch Application
Amide Bond Formation EDC, HOBt, DIPEAAmino Acid EstersProdrug design, targeted delivery
Carboxamide Synthesis 1H-benzimidazole-2-carbonyl chloride, NaHBenzimidazoleDevelopment of pharmacologically active agents
Sulfonamide Linkage Anthraquinone sulfonyl chloride, amineAmino Acid Esters, BenzylamineBioactive compound synthesis

Click Chemistry and Bioconjugation Approaches for Probes and Assays

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for bioconjugation. nih.gov This approach is used to link the anthraquinone core to biomolecules or fluorescent tags to create probes for assays and imaging.

The strategy typically involves a two-step process:

Introduction of a Bioorthogonal Handle: First, an alkyne or azide (B81097) group is introduced into the anthraquinone structure. As described previously, an alkyne handle can be installed by acetylide addition at the 9,10-quinone position. nih.gov

Click Reaction: The alkyne-modified anthraquinone is then reacted with a molecule containing a complementary azide group (or vice-versa). For instance, terminal alkyne-functionalized hydroxyanthracene derivatives readily undergo the Huisgen azide-alkyne cycloaddition with azido-sugars in the presence of a copper(I) catalyst and a base like DIPEA to form triazole-linked glycoconjugates. nih.gov

This modular approach allows for the straightforward synthesis of a diverse range of conjugates. The high reliability and chemoselectivity of click reactions make them ideal for attaching anthraquinones to complex biomolecules in the development of functional probes and assays for research purposes. nih.govnih.gov

Computational and Theoretical Studies of 2 Hydroxy 6 Methoxyanthracene 9,10 Dione

Quantum Chemical Calculations (e.g., DFT studies for electronic properties, reactivity prediction)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. These methods are used to model the electron distribution and predict a variety of molecular properties from first principles.

For 2-Hydroxy-6-methoxyanthracene-9,10-dione, DFT calculations would typically be employed to determine its optimized geometry and to calculate key electronic descriptors. These descriptors help in predicting the molecule's reactivity and stability. While specific DFT studies on this exact compound are not widely published, the principles can be understood from studies on analogous structures. mdpi.comscispace.com

Key electronic properties that are often calculated include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Electron Density and Electrostatic Potential: Mapping the electron density and molecular electrostatic potential (MEP) reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is vital for predicting how the molecule will interact with biological macromolecules, such as receptors or enzyme active sites.

Global Reactivity Descriptors: Parameters derived from the HOMO and LUMO energies, such as chemical hardness, softness, chemical potential, and the electrophilicity index, provide a quantitative measure of reactivity. mdpi.com For instance, a lower chemical potential suggests a higher tendency to donate or accept electrons, indicating greater reactivity. mdpi.com

In related dihydroxyanthraquinone isomers, Time-Dependent DFT (TD-DFT) has been used to predict spectroscopic properties, such as the maximum absorption wavelengths (λmax) in UV-Visible spectra. Similar calculations for 2-Hydroxy-6-methoxyanthracene-9,10-dione would help in its analytical characterization.

Table 8.1: Typical Quantum Chemical Descriptors and Their Significance

DescriptorSignificance
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability.
Chemical Potential (μ) Reflects the tendency of a molecule to donate or accept electrons. mdpi.com
Chemical Hardness (η) Measures resistance to change in electron configuration; higher hardness indicates greater stability. mdpi.com
Electrophilicity Index (ω) Measures the propensity of the molecule to act as an electrophile (electron acceptor). mdpi.com

Molecular Docking and Dynamics Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein receptor. Following docking, molecular dynamics (MD) simulations can be run to study the stability of the complex and the conformational changes over time.

For 2-Hydroxy-6-methoxyanthracene-9,10-dione, the anthraquinone (B42736) scaffold is known to interact with various biological targets. For example, different derivatives of anthracene-9,10-dione have been studied as DNA intercalators or as inhibitors of enzymes like protein kinases. nih.govnih.gov

Proposed Targets and Docking: Potential biological targets for this compound could include protein kinase CK2 or DNA. nih.govnih.gov A molecular docking study would involve placing the 3D structure of 2-Hydroxy-6-methoxyanthracene-9,10-dione into the binding site of such a target. The simulation would calculate the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

Molecular Dynamics (MD) Simulations: After an initial docking pose is obtained, MD simulations can provide a more dynamic picture of the binding. These simulations model the movement of every atom in the system over a period of time (nanoseconds to microseconds), providing insights into the stability of the ligand-receptor complex and revealing conformational changes that might occur upon binding.

Research on related compounds, such as 2,6-di(furan-3-yl)anthracene-9,10-dione, has used molecular modeling to explain its binding affinity for human protein kinase CK2, demonstrating the utility of these methods. nih.gov

Ligand-Based and Structure-Based Drug Design Principles

Computational studies are central to modern drug design, which can be broadly categorized into ligand-based and structure-based approaches.

Structure-Based Drug Design: This approach relies on the known 3D structure of the biological target. Using the insights gained from molecular docking and dynamics simulations of 2-Hydroxy-6-methoxyanthracene-9,10-dione with a proposed target, medicinal chemists could rationally design new derivatives. For example, if a simulation shows that the hydroxyl group forms a critical hydrogen bond, but a nearby pocket is unfilled, a new compound could be designed with an additional functional group to fill that pocket, potentially increasing binding affinity and selectivity.

Ligand-Based Drug Design: When the structure of the biological target is unknown, ligand-based methods are used. This involves analyzing a set of molecules known to be active and building a model (a pharmacophore) that defines the essential structural features required for activity. If a series of active anthraquinone derivatives were available, a pharmacophore model could be generated. 2-Hydroxy-6-methoxyanthracene-9,10-dione could then be evaluated against this model to predict its potential activity. Structure-activity relationship (SAR) studies on other anthracene-9,10-diones have shown that the nature and position of side chains significantly influence cytotoxicity and DNA binding, providing a basis for such design principles. nih.gov

Prediction of ADME Properties (Computational, not clinical human data)

ADME refers to the Absorption, Distribution, Metabolism, and Excretion of a compound, which are critical properties determining its potential as a drug. Computational tools can predict these properties before a compound is synthesized, saving time and resources.

While specific ADME data for 2-Hydroxy-6-methoxyanthracene-9,10-dione is not available, predictions for structurally similar compounds like 1-Hydroxy-2-methoxy-6-methyl-anthracene-9,10-dione and 1,3-Dihydroxy-6-methoxy-2-methyl-9,10-anthraquinone provide valuable insights. plantaedb.complantaedb.com These predictions are typically based on quantitative structure-property relationship (QSPR) models.

Table 8.2: Predicted ADME Properties for Structurally Related Anthraquinones

PropertyPredicted Value for Analog 1*Predicted Value for Analog 2**Significance
Human Intestinal Absorption + (99.22% probability)+ (98.11% probability)Predicts the extent of absorption from the gut.
Caco-2 Permeability + (88.57% probability)+ (76.99% probability)An in-vitro model for intestinal permeability.
Blood-Brain Barrier (BBB) - (75.00% probability)- (70.00% probability)Predicts whether the compound can cross into the brain.
P-glycoprotein Substrate - (89.84% probability)Not AvailableP-gp is an efflux pump that can remove drugs from cells.
CYP3A4 Substrate - (52.44% probability)Not AvailablePredicts interaction with a major drug-metabolizing enzyme.
Human Oral Bioavailability + (77.14% probability)+ (71.43% probability)Predicts the fraction of an oral dose that reaches systemic circulation.

*Analog 1: 1-Hydroxy-2-methoxy-6-methyl-anthracene-9,10-dione. Data from admetSAR 2 via PlantaeDB. plantaedb.com **Analog 2: 1,3-Dihydroxy-6-methoxy-2-methyl-9,10-anthraquinone. Data from admetSAR 2 via PlantaeDB. plantaedb.com

These data suggest that compounds with this general structure are likely to have good intestinal absorption and oral bioavailability but may not penetrate the central nervous system. Similar predictions for 2-Hydroxy-6-methoxyanthracene-9,10-dione would be essential in its evaluation as a potential therapeutic agent.

Conformational Analysis and Energy Minimization Studies

Conformational analysis aims to determine the preferred three-dimensional shapes, or conformers, of a molecule. Since a molecule's shape is critical to its biological function, understanding its conformational landscape is essential.

For 2-Hydroxy-6-methoxyanthracene-9,10-dione, the core anthracene-9,10-dione ring system is largely planar. nih.gov However, the methoxy (B1213986) group (-OCH3) has a rotatable bond. Energy minimization studies would be performed to find the rotational orientation of this group that corresponds to the lowest energy, and thus the most stable, conformer. These calculations are often performed using molecular mechanics or quantum chemical methods. scispace.com

Crystal structure analysis of related compounds, like 1,6-Dihydroxy-3-hydroxymethyl-8-methoxyanthracene-9,10-dione, confirms the planarity of the three six-membered rings and reveals the presence of intramolecular hydrogen bonds between hydroxyl and carbonyl groups. nih.govnih.gov Similar intramolecular hydrogen bonding would be expected in 2-Hydroxy-6-methoxyanthracene-9,10-dione between the C2-hydroxyl group and the adjacent C10-carbonyl oxygen, which would influence its conformation and electronic properties. Identifying the lowest energy conformer is a prerequisite for accurate molecular docking and other structure-based design methods.

Research Applications and Future Directions for 2 Hydroxy 6 Methoxyanthracene 9,10 Dione

Exploration as a Chemical Probe for Elucidating Biological Pathways

Chemical probes are small molecules used as tools to study and manipulate biological systems, such as proteins and pathways. nih.govresearchgate.net The goal of initiatives like Target 2035 is to develop such probes for all human proteins to better understand their functions. nih.gov Although existing chemical tools target a small fraction of the human proteome, they already provide coverage for over half of human biological pathways. nih.govresearchgate.net

The structure of 2-Hydroxy-6-methoxyanthracene-9,10-dione makes it a candidate for development as a chemical probe. The anthraquinone (B42736) core is a known scaffold for interacting with biological macromolecules, notably through DNA intercalation. nih.govresearchgate.net The hydroxyl and methoxy (B1213986) substituents would modulate this interaction's specificity and affinity, potentially allowing it to target specific enzymes or protein-protein interactions within a pathway. For instance, many signaling pathways involved in cellular proliferation and apoptosis are regulated by kinases, and substituted anthraquinones could be designed to probe the active sites of these enzymes.

To be a successful chemical probe, a compound should ideally possess high selectivity for its intended target. The development of 2-Hydroxy-6-methoxyanthracene-9,10-dione as a probe would involve:

Target Identification: Screening the compound against panels of proteins (e.g., kinases, phosphatases) to identify specific binders.

Mechanism of Action Studies: Utilizing techniques like crystallography or cryo-electron microscopy to understand how it binds to its target.

Cellular Activity Profiling: Assessing its effect on various cellular processes to link a molecular interaction to a phenotypic outcome. researchgate.net

The ultimate aim is to use this molecule to selectively perturb a single component of a complex biological pathway, thereby elucidating the function of that component.

Development as a Research Tool in Early-Stage Drug Discovery Pipelines

The anthracene-9,10-dione scaffold is a cornerstone in the development of therapeutic agents, particularly in oncology. nih.govnih.gov Numerous derivatives have been synthesized and evaluated for their potential as anticancer drugs, acting primarily as DNA-binding agents. nih.govresearchgate.net This established history makes 2-Hydroxy-6-methoxyanthracene-9,10-dione a person of interest for early-stage drug discovery research.

In a drug discovery pipeline, this compound could serve several roles:

As a Hit Compound: Initial screening of a compound library might identify it as having a desired biological activity (e.g., cytotoxicity against a cancer cell line).

As a Scaffold for Library Synthesis: The core structure can be systematically modified. For example, the hydroxyl and methoxy groups provide handles for further chemical reactions, allowing the creation of a library of related compounds. This library can then be screened to identify structure-activity relationships (SAR). nih.gov

As a Tool for Target Validation: Once a biological target is proposed, the compound could be used to assess whether modulating that target has a therapeutic effect in cellular or animal models.

The table below summarizes the biological activities of various functionalized anthracene-9,10-dione derivatives, highlighting the broad potential for this class of compounds in drug discovery.

Derivative ClassInvestigated ActivityResearch Findings
Amino-substitutedAnticancerAct as DNA intercalators and topoisomerase inhibitors. nih.govnih.gov
Amino-substitutedAntiviral (HIV-1)Showed activity against HIV-1. biointerfaceresearch.com
Hydrazone derivativesAntioxidantDemonstrated high antioxidant activity in chemical assays. biointerfaceresearch.com
Amino-anthracenedionesAnalgesic, Anti-inflammatorySchiff bases and other derivatives have shown potential as analgesics and anti-inflammatory agents. biointerfaceresearch.com
Purpurin and AlizarinNeuroprotection (MAO inhibition)Natural anthraquinones that inhibit monoamine oxidase (MAO), suggesting a potential role in treating neurological conditions. researchgate.net

Potential Materials Science Applications (e.g., organic electronics, specialized dyes for academic research)

Anthraquinone derivatives are recognized for their electronic properties and are being explored in materials science. rsc.org Their electron-accepting nature makes them attractive scaffolds for applications in organic electronics. rsc.org The compound 2,6-Dihydroxyanthracene-9,10-dione, for example, is used as a building block for semiconducting materials and as a dopant in thin-film devices. nbinno.com

Based on the properties of related compounds, 2-Hydroxy-6-methoxyanthracene-9,10-dione could have potential in:

Organic Electronics: Anthraquinones have been investigated as components of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgnbinno.com The substitution pattern on 2-Hydroxy-6-methoxyanthracene-9,10-dione would influence its electron affinity, charge transport properties, and solid-state packing, which are critical parameters for device performance. The presence of both electron-donating (methoxy) and potentially electron-donating (hydroxy) groups on the electron-accepting anthraquinone core can create intramolecular charge transfer (CT) characteristics, which can be useful for tuning the optical and electronic properties of the material. rsc.org

Specialized Dyes: The anthraquinone core is a well-known chromophore. The specific substituents dramatically influence the absorption and emission spectra. The hydroxyl and methoxy groups would likely cause a bathochromic (red) shift in its absorption spectrum compared to the unsubstituted parent molecule. This tunability makes it a candidate for development as a specialized dye for research purposes, such as a fluorescent probe for microscopy or as a component in dye-sensitized solar cells.

Environmental Remediation Research Applications

Currently, there is no specific information in the reviewed scientific literature pointing to the application of 2-Hydroxy-6-methoxyanthracene-9,10-dione in environmental remediation research. The primary focus for this class of compounds has been in medicine and materials science. However, some quinone-containing compounds are studied for their redox properties, which can be relevant in the degradation of certain pollutants. Future research could potentially explore this avenue, but it is not an established application.

Integration into Academic Collaborative Research Initiatives

The development and characterization of a novel or underexplored compound like 2-Hydroxy-6-methoxyanthracene-9,10-dione is an ideal subject for collaborative research. Such initiatives often bring together different fields of expertise:

Synthetic Chemistry: A group specializing in organic synthesis would be needed to produce the compound in sufficient purity and quantity.

Computational Chemistry: Molecular modeling can predict the compound's properties, including its potential biological targets and materials science characteristics. nih.gov

Cell Biology and Pharmacology: Biologists would perform the necessary assays to determine its activity in cellular models and explore its mechanism of action. nih.govresearchgate.net

Materials Science and Engineering: Physicists and engineers would fabricate and test devices (e.g., OLEDs, sensors) incorporating the compound. rsc.org

Collaborative frameworks, such as those promoted by the Target 2035 initiative, are essential for pooling resources and knowledge to fully investigate the potential of new chemical entities. nih.govresearchgate.net

Emerging Research Areas and Unexplored Potentials of Anthracene-9,10-diones

While the anticancer properties of anthracene-9,10-diones are well-established, research continues to uncover new potential. nih.govresearchgate.netnih.gov Emerging areas include:

Neurodegenerative Diseases: The discovery of anthraquinones that inhibit monoamine oxidase (MAO) opens a new therapeutic avenue for conditions like Parkinson's disease and depression. researchgate.net

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial compounds. Various aminoanthracenediones have demonstrated antibacterial and antifungal activities. biointerfaceresearch.com

Targeting DNA Secondary Structures: Beyond simple intercalation, some derivatives have been shown to stabilize G-quadruplex structures, which are implicated in cancer and other diseases. researchgate.net This offers a more nuanced way to interfere with cellular processes.

Photodynamic Therapy: The chromophoric nature of the anthraquinone scaffold could be exploited in photodynamic therapy, where a compound is activated by light to produce reactive oxygen species that kill cancer cells.

The unexplored potential of 2-Hydroxy-6-methoxyanthracene-9,10-dione lies at the intersection of these fields. Its specific substitution pattern may confer unique biological or physical properties that differentiate it from more studied derivatives, making it a valuable subject for future scientific investigation.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-Hydroxy-6-methoxyanthracene-9,10-dione?

  • Methodology : The synthesis typically involves functionalization of anthraquinone precursors. For example, methoxy and hydroxyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation. Key steps include protecting sensitive functional groups during synthesis and using catalysts like Lewis acids (e.g., AlCl₃) for regioselective substitutions. Post-synthesis purification via column chromatography with silica gel (eluent: CH₂Cl₂/MeOH) is critical to isolate the target compound .
  • Validation : Confirm purity using HPLC (C18 column, UV detection at 254 nm) and characterize intermediates via FT-IR (e.g., carbonyl stretches at ~1670 cm⁻¹) .

Q. How is the crystal structure of 2-Hydroxy-6-methoxyanthracene-9,10-dione determined?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from acetone or DMSO. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution. Refinement with SHELXL (via WinGX suite) resolves hydrogen bonding networks, with R-factors < 5% indicating high accuracy .
  • Key Parameters : Analyze intermolecular interactions (e.g., O–H···O hydrogen bonds) and π-π stacking distances (typically ~3.5 Å) to understand packing efficiency .

Q. What spectroscopic techniques are used for structural elucidation?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ reveal substituent positions. For example, the methoxy group appears as a singlet (~δ 3.8 ppm), while aromatic protons show splitting patterns consistent with substitution patterns. 2D NMR (COSY, HMBC) confirms connectivity .
  • UV-Vis : Anthraquinones exhibit strong absorbance at ~250 nm (π→π*) and ~400 nm (n→π*), with shifts indicating substituent effects .

Advanced Research Questions

Q. How do reaction kinetics and thermodynamics influence functionalization of this compound?

  • Methodology : Monitor reactions via in situ UV-Vis or HPLC to determine rate constants. For example, bromination at the 1-position follows second-order kinetics (rate = k[Br₂][substrate]). Thermodynamic stability is assessed via DFT calculations (B3LYP/6-31G* basis set) to compare intermediates .
  • Contradictions : Discrepancies in reaction rates (e.g., solvent polarity effects) require Arrhenius analysis (Eₐ calculation) and solvent parameter correlation (Kamlet-Taft) .

Q. How can conflicting solubility data in literature be resolved experimentally?

  • Methodology : Perform systematic solubility tests in polar (DMSO, water) and nonpolar solvents (hexane) at 25°C. Use shake-flask method with UV quantification. Conflicting data often arise from impurities; validate via DSC (melting point consistency) and TGA (decomposition profiles) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., DNA topoisomerase II). The methoxy group enhances hydrophobic interactions, while hydroxyls form hydrogen bonds (binding energy ≤ −7 kcal/mol indicates strong affinity) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity (IC₅₀) to design derivatives .

Q. How can advanced NMR techniques resolve overlapping signals in complex derivatives?

  • Methodology :

  • NOESY : Identifies spatial proximity of protons (e.g., methoxy and adjacent aromatic H).
  • HSQC-TOCSY : Resolves crowded regions in ¹H-¹³C correlations, critical for polyhydroxy derivatives .

Q. What experimental designs assess the compound’s cytotoxicity in cancer cell lines?

  • Methodology :

  • MTT Assay : Treat HepG2 or HT29 cells (72 hr exposure), measure formazan absorbance at 570 nm. Normalize to controls (DMSO vehicle) .
  • Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) and caspase-3 activity assays. IC₅₀ values < 20 µM suggest therapeutic potential .

Notes

  • Contradictions : Discrepancies in bioactivity data (e.g., IC₅₀ variations) may stem from assay conditions (e.g., serum concentration, exposure time). Replicate under standardized protocols .
  • Tools : Use Gaussian 16 for DFT, PyMOL for docking visualization, and MestReNova for NMR processing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.